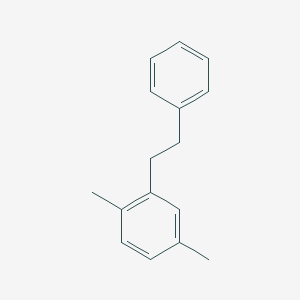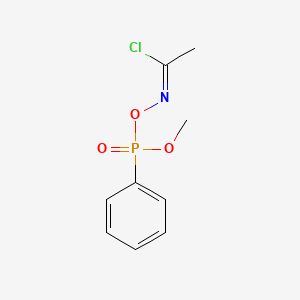
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- is a chemical compound with a complex structure that includes an ethanimidoyl chloride group and a methoxyphenylphosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- typically involves the reaction of ethanimidoyl chloride with a methoxyphenylphosphinyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product. Safety measures are crucial during industrial production due to the reactive nature of the compound.
化学反応の分析
Types of Reactions
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Ethanimidoyl chloride: A simpler compound with similar reactivity but lacking the methoxyphenylphosphinyl group.
Methoxyphenylphosphinyl chloride: Another related compound with different reactivity due to the absence of the ethanimidoyl group.
Uniqueness
This detailed article provides a comprehensive overview of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
135289-97-3 |
|---|---|
分子式 |
C9H11ClNO3P |
分子量 |
247.61 g/mol |
IUPAC名 |
(1Z)-N-[methoxy(phenyl)phosphoryl]oxyethanimidoyl chloride |
InChI |
InChI=1S/C9H11ClNO3P/c1-8(10)11-14-15(12,13-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b11-8- |
InChIキー |
RDNLXXTVUADFSO-FLIBITNWSA-N |
異性体SMILES |
C/C(=N/OP(=O)(C1=CC=CC=C1)OC)/Cl |
正規SMILES |
CC(=NOP(=O)(C1=CC=CC=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


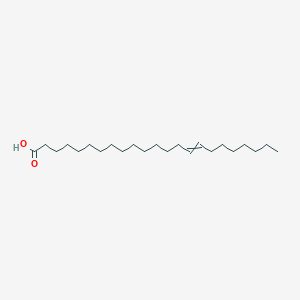
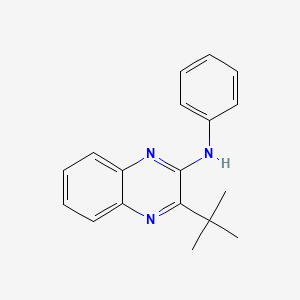
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
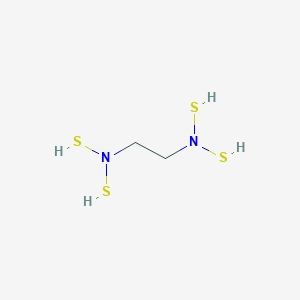
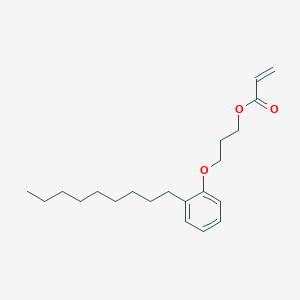
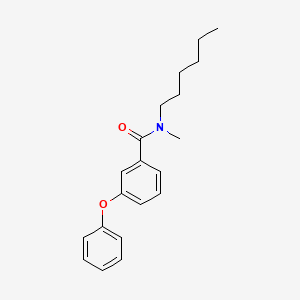
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
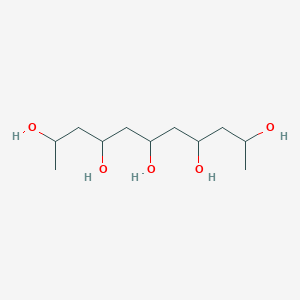

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

